2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine
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Overview
Description
2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine is a complex organic compound with a unique structure that combines a piperidine ring, a pyrimidine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the piperidine ring and the phenylsulfonyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the use of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidine ring.
Substitution: The methyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler piperidine or pyrimidine compounds.
Scientific Research Applications
2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can play a key role in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine: shares structural similarities with other sulfonyl-containing pyrimidines and piperidines.
Phenylsulfonyl derivatives: Compounds like phenylsulfonylmethane and phenylsulfonylbenzene have similar functional groups but different core structures.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-sulfonamide share the piperidine ring but differ in their substituents.
Uniqueness
What sets this compound apart is the combination of its functional groups and rings, which confer unique chemical properties and potential applications. The presence of both the piperidine and pyrimidine rings, along with the phenylsulfonyl group, allows for diverse reactivity and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-2-methyl-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-14-18-15(12-17(19-14)20-10-6-3-7-11-20)13-23(21,22)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZILRHFIDYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCC2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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